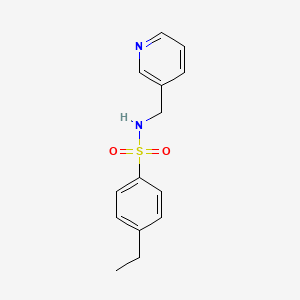

![molecular formula C16H19N7 B5542234 N-[4-(dimethylamino)benzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B5542234.png)

N-[4-(dimethylamino)benzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-[4-(dimethylamino)benzylidene]-related compounds generally involves multi-component strategies, allowing for the efficient combination of several building blocks. For instance, a four-component, one-pot synthesis method has been developed for the creation of N-benzylidene-3-(benzylthio)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amines, showcasing good yields and versatility with diverse substrates (Jilloju et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[4-(dimethylamino)benzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine has been characterized through various spectroscopic methods, including FT-IR, NMR, and X-ray diffraction. These techniques confirm the expected structures and provide insight into the compound's geometric and electronic properties. For example, (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, a similar compound, has been extensively analyzed to understand its structure and reactivity (Karrouchi et al., 2020).

Chemical Reactions and Properties

The chemical behavior of N-[4-(dimethylamino)benzylidene]-related compounds involves various reactions including cyclization, condensation, and alkylation. These reactions are pivotal for modifying the compound's structure and enhancing its biological activities. The synthesis and reactivity of such compounds are indicative of their potential in generating new chemical entities with diverse applications (Makarov et al., 2003).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. These properties are influenced by the compound's molecular structure and can significantly affect its application and synthesis. The detailed physical properties would require specific experimental data from the synthesis and analysis of the exact compound.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with other molecules, define the compound's applicability in various chemical and biological contexts. The electron donor-π-acceptor system in compounds similar to N-[4-(dimethylamino)benzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine, exhibits unique fluorescence properties, influenced by the solvent polarity and can undergo proton tautomerism (Mengesha et al., 2018).

Scientific Research Applications

Synthetic Chemistry Applications

N-[4-(dimethylamino)benzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine and related compounds have been extensively explored for their utility in the synthesis of diverse chemical libraries. These compounds serve as key intermediates or reactants in various synthetic routes, enabling the generation of structurally diverse molecules. For instance, the application of such compounds in alkylation and ring closure reactions has been demonstrated to yield a wide array of derivatives, including pyrazolines, pyridines, and benzodiazepines, showcasing their versatility in synthesizing complex molecular architectures (G. Roman, 2013).

Material Science Applications

In the realm of material science, these compounds have been utilized to modify polymers and create new materials with enhanced properties. For example, the functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with amine compounds, including derivatives similar to N-[4-(dimethylamino)benzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine, has shown potential for medical applications due to improved thermal stability and biological activity (Hala M. Aly, Hala M. Aly, H. L. A. El-Mohdy, 2015).

Bioactivity Studies

The bioactivity of compounds bearing the core structure of N-[4-(dimethylamino)benzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine has been a subject of investigation in various studies. Their potential antimicrobial and antifungal activities have been evaluated, with some derivatives exhibiting moderate effects against bacterial and fungal species. This highlights the possible applications of these compounds in developing new antimicrobial agents (H. Abdel‐Aziz et al., 2008).

Moreover, the exploration of their utility in corrosion inhibition studies for carbon steel in acidic environments further underscores the multifaceted applications of these compounds. They have demonstrated significant inhibition efficiencies, suggesting their potential as effective corrosion inhibitors, which could be attributed to their adsorption capabilities on metal surfaces (Zhiyong Hu et al., 2016).

properties

IUPAC Name |

4-[(E)-[3-(3,5-dimethylpyrazol-1-yl)-1,2,4-triazol-4-yl]iminomethyl]-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N7/c1-12-9-13(2)23(20-12)16-19-17-11-22(16)18-10-14-5-7-15(8-6-14)21(3)4/h5-11H,1-4H3/b18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMRIZGCQLRTOD-VCHYOVAHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=CN2N=CC3=CC=C(C=C3)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1C2=NN=CN2/N=C/C3=CC=C(C=C3)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

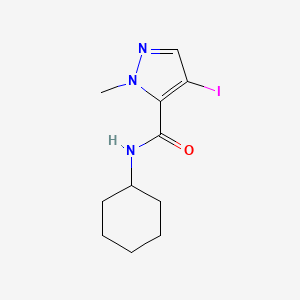

![2-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5542157.png)

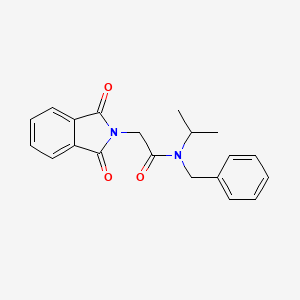

![4-methyl-2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-thiazole-5-carboxamide](/img/structure/B5542161.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5542170.png)

![1-[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl]ethanone](/img/structure/B5542172.png)

![N-[4-(aminocarbonyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5542191.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methylbenzamide](/img/structure/B5542196.png)

![6-(2-fluorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5542199.png)

![2-(3-methoxypropyl)-9-(6-methylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5542222.png)

![N-cyclopentyl-3-{5-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5542228.png)

![[4-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5542257.png)

![4-[3-(2-chlorophenyl)acryloyl]morpholine](/img/structure/B5542263.png)